![molecular formula C13H10ClNO3 B14651879 [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid CAS No. 51362-25-5](/img/structure/B14651879.png)
[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid: is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid typically involves the reaction of 4-chlorophenol with 4-bromopyridine under basic conditions to form the intermediate 4-(4-chlorophenoxy)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The chlorophenoxy group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
- [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
- [2-(4-Chlorophenyl)thiazol-4-yl]acetic acid
Comparison:
- [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid is unique due to the presence of both a pyridine ring and a chlorophenoxy group, which confer distinct chemical and biological properties.
- The similar compounds listed above may share some structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
51362-25-5 |
|---|---|
Molekularformel |
C13H10ClNO3 |
Molekulargewicht |
263.67 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenoxy)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-1-3-11(4-2-10)18-12-7-9(5-6-15-12)8-13(16)17/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
ZCEKIPCSGXURAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



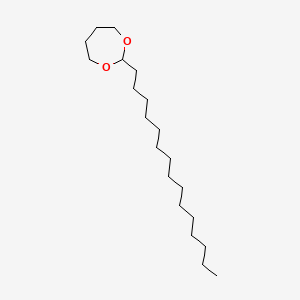
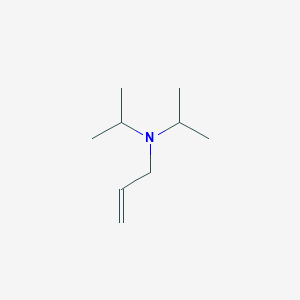
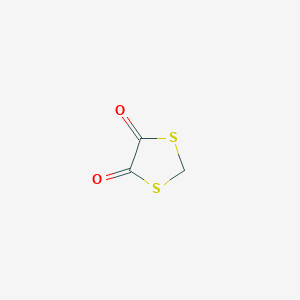
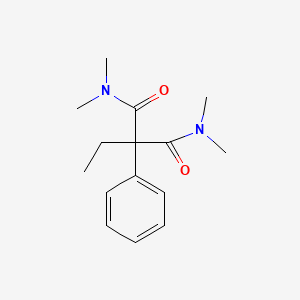
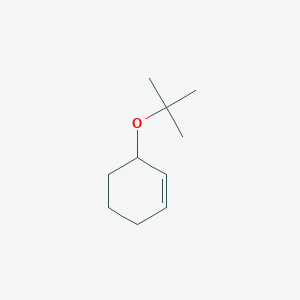
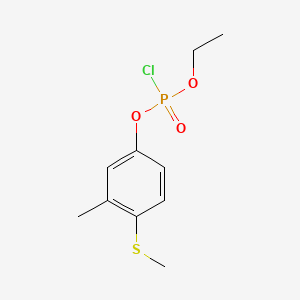
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
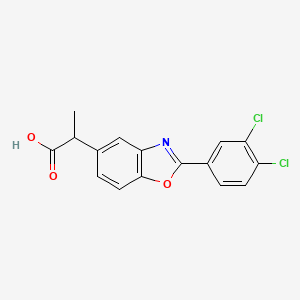
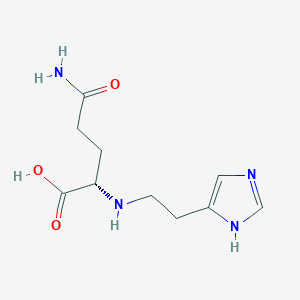
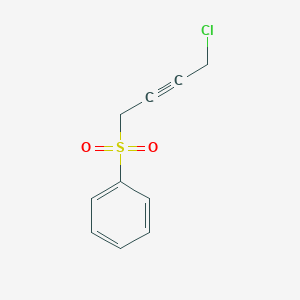
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
